7-Chloro-3-isopropyl-2-thioxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid tert-butyl ester
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Overview
Description
7-Chloro-3-isopropyl-2-thioxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-isopropyl-2-thioxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the benzodiazepine core, followed by the introduction of the thioxo group and the tert-butyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-isopropyl-2-thioxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
7-Chloro-3-isopropyl-2-thioxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-3-isopropyl-2-thioxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to these targets, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and muscle relaxant properties.
Uniqueness
7-Chloro-3-isopropyl-2-thioxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid tert-butyl ester is unique due to its specific chemical structure, which includes a thioxo group and a tert-butyl ester
Properties
CAS No. |
258850-00-9 |
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Molecular Formula |
C17H23ClN2O2S |
Molecular Weight |
354.9 g/mol |
IUPAC Name |
tert-butyl 7-chloro-3-propan-2-yl-2-sulfanylidene-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate |
InChI |
InChI=1S/C17H23ClN2O2S/c1-10(2)14-15(23)19-13-7-6-12(18)8-11(13)9-20(14)16(21)22-17(3,4)5/h6-8,10,14H,9H2,1-5H3,(H,19,23) |
InChI Key |
NJYFLGPUNPYWTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=S)NC2=C(CN1C(=O)OC(C)(C)C)C=C(C=C2)Cl |
Origin of Product |
United States |
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